![molecular formula C23H23N3O6 B2696389 N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251575-25-3](/img/structure/B2696389.png)
N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry Applications
Heterocyclic derivatives of guanidine, which share structural similarities with the compound , have been studied for their unique formation processes and X-ray structure determination. These studies contribute to our understanding of heterocyclic chemistry and the potential for novel compound synthesis (J. Banfield, G. Fallon, B. M. Gatehouse, 1987).
Radioligand Development for PET Imaging
Radiosynthesis of selective radioligands for imaging the translocator protein with PET demonstrates the application of structurally complex compounds in developing diagnostic tools. Such research is crucial for advancing medical imaging technologies and understanding biological processes at the molecular level (F. Dollé, F. Hinnen, Annelaure Damont, B. Kuhnast, C. Fookes, T. Pham, B. Tavitian, A. Katsifis, 2008).
Organic Synthesis and Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings from starting materials like 2-chloro-6-ethoxy-4-acetylpyridine illustrates the compound's relevance in creating antimicrobial agents. This showcases the role of complex organic synthesis in developing new pharmaceuticals (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Drug Discovery and Development
Research on heterocycles incorporating antipyrine moiety indicates the exploration of novel therapeutic agents. The development of new heterocyclic compounds and their evaluation for antimicrobial activities are pivotal steps in drug discovery, highlighting the importance of structural diversity in medicinal chemistry (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).
Material Science Applications
The enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers with biological evaluation and computational calculations showcases the intersection of chemistry and material science. Such research points to the potential for novel compounds to improve materials' physical properties and functionalities (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-13-5-4-6-14(9-13)21-20-17(12-32-22(20)28)26(23(29)25-21)11-19(27)24-16-8-7-15(30-2)10-18(16)31-3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUYFJAROBJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide |
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